

High-Performance Liquid Chromatography (HPLC) method for Ivermectin B1 monosaccharide analysis

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Compound of Interest

Compound Name: Ivermectin B1 monosaccharide

Cat. No.: B15583125

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Application Notes and Protocols for the HPLC Analysis of Ivermectin B1 Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the analysis of **Ivermectin B1 monosaccharide**, a key transformation and degradation product of Ivermectin. The protocols outlined below are based on established methodologies for Ivermectin and its metabolites, offering a robust starting point for researchers in drug development and related fields.

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b. The biological activity and stability of Ivermectin are closely linked to its chemical structure, which includes a disaccharide moiety. The hydrolysis of this disaccharide can lead to the formation of **Ivermectin B1 monosaccharide** and the subsequent aglycone. Monitoring the formation of the monosaccharide is crucial for understanding the degradation pathways of Ivermectin, assessing its stability in various formulations, and for metabolic studies. This document details a High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) for the sensitive and specific determination of **Ivermectin B1 monosaccharide**.



Experimental Protocols Sample Preparation

A critical step in the analysis of Ivermectin and its derivatives from various matrices is the efficient extraction of the analyte. The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., pharmaceutical formulations, environmental water, biological tissues).

Materials:

- · Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Formic acid, LC-MS grade
- Solid-Phase Extraction (SPE) C18 cartridges
- · Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Liquid Samples (e.g., environmental water):
 - Acidify the water sample (e.g., 1 L) to pH 3 with formic acid.
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.
 - Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.



- Wash the cartridge with 5 mL of water to remove interfering substances.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analytes with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 500 μL) of the initial mobile phase.
- Solid Samples (e.g., pharmaceutical formulations):
 - Accurately weigh a portion of the homogenized solid sample.
 - Extract the sample with a suitable solvent, such as acetonitrile or methanol, by vortexing and sonication.
 - Centrifuge the mixture to pellet any insoluble material.
 - Collect the supernatant and proceed with either direct injection (if the sample is clean enough) or a further clean-up step using SPE as described for liquid samples.

HPLC-MS/MS Method

This method utilizes a reversed-phase HPLC system coupled to a tandem mass spectrometer for the selective and sensitive detection of **Ivermectin B1 monosaccharide**.

Instrumentation:

- HPLC system with a binary pump, autosampler, and column oven
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:



Parameter	Condition	
Column	C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 μ m particle size)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Gradient Elution	Start with 50% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.	
Flow Rate	0.3 mL/min	
Column Temperature	40°C	
Injection Volume	10 μL	

Mass Spectrometry Conditions:

Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Mode	Multiple Reaction Monitoring (MRM)	
MRM Transitions	To be determined by direct infusion of Ivermectin B1 monosaccharide standard. A likely precursor ion would be the [M+H] ⁺ or [M+NH ₄] ⁺ adduct.	
Source Temperature	150°C	
Desolvation Temp.	400°C	
Gas Flow Rates	To be optimized for the specific instrument.	

Data Presentation

The following table summarizes the quantitative data for the analysis of Ivermectin and its transformation products, including the monosaccharide, based on a literature review.[1]

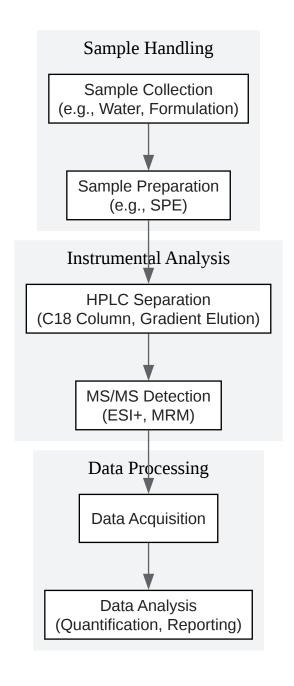


Analyte	Matrix	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Ivermectin	Lake Water	LC-MS/MS	0.2 μg/L	Not Reported
Ivermectin B1 Monosaccharide (TP1)	Lake Water	LC-MS/MS	1.6 μg/L	Not Reported
Ivermectin Aglycone (TP2)	Lake Water	LC-MS/MS	0.9 μg/L	Not Reported

Visualizations Logical Workflow for Ivermectin B1 Monosaccharide Analysis

The following diagram illustrates the overall workflow from sample collection to data analysis.





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Caption: Workflow for the analysis of Ivermectin B1 monosaccharide.

Signaling Pathway of Ivermectin Degradation

This diagram illustrates the degradation pathway of Ivermectin to its monosaccharide and aglycone forms.





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Caption: Degradation pathway of Ivermectin.

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References

- 1. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
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